molecular formula C5H7F3O B3320695 (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene CAS No. 126015-28-9

(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene

Cat. No.: B3320695
CAS No.: 126015-28-9
M. Wt: 140.1 g/mol
InChI Key: CXPDIKCBUPMVRN-ARJAWSKDSA-N
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Description

(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene is an organic compound characterized by the presence of an ethoxy group and three fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene typically involves the reaction of ethyl vinyl ether with a fluorinating agent. One common method is the addition of trifluoromethyl iodide to ethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene is used as a building block for the synthesis of more complex fluorinated compounds

Biology

In biological research, this compound is studied for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the design of new pharmaceuticals.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic effects. Fluorinated drugs can have enhanced metabolic stability and bioavailability, making them promising candidates for various treatments.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethoxy-3,3,3-trifluoropropane
  • 1-ethoxy-2,2,2-trifluoroethane
  • 1-ethoxy-1,1,1-trifluoropropane

Uniqueness

(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its (E)-isomer or other similar compounds.

Properties

IUPAC Name

(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-9-4-3-5(6,7)8/h3-4H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPDIKCBUPMVRN-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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